1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea
Description
1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative characterized by a cyclohexyl backbone substituted with a pyrazine ring at the 4-position and a thiophen-2-ylmethyl group attached to the urea moiety.
Properties
IUPAC Name |
1-(4-pyrazin-2-yloxycyclohexyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(19-10-14-2-1-9-23-14)20-12-3-5-13(6-4-12)22-15-11-17-7-8-18-15/h1-2,7-9,11-13H,3-6,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSRTFSSHNUUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1R,4R)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-((1R,4R)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea is , with a molecular weight of 318.4 g/mol. The structure incorporates a cyclohexyl ring, a pyrazine moiety, and a thiophene group, which are crucial for its biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the urea linkage may facilitate binding to specific enzymes involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to 1-((1R,4R)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea exhibit inhibitory effects on key enzymes associated with cancer proliferation. For instance, derivatives have demonstrated promising results against human bladder cancer cell lines (T24), with IC50 values indicating effective inhibition at low concentrations .
In Vitro Studies
In vitro evaluations have shown that this compound can induce apoptosis and necroptosis in cancer cells. For example, a related pyrazinyl–aryl urea derivative exhibited an IC50 value of 4.58 ± 0.24 μM against the T24 cell line, demonstrating high selectivity and potency compared to standard chemotherapeutics .
Table 1: In Vitro Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1-((1R,4R)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea | T24 (Bladder) | 4.58 ± 0.24 | >6 (vs HCV29) |
| Regorafenib | T24 | N/A | N/A |
| Gemcitabine | T24 | N/A | N/A |
Mechanistic Insights
The mechanism behind the observed anti-cancer activity involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death . The activation of caspases plays a crucial role in mediating apoptosis at lower concentrations, while higher concentrations trigger necroptosis via RIPK1/RIPK3/MLKL pathways .
Case Studies
Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. For instance, modifications in the pyrazinyl–aryl urea derivatives led to improved pharmacokinetic profiles and greater selectivity for cancer cells over normal cells .
Case Study Summary:
A study synthesized various pyrazinyl–aryl urea derivatives and evaluated their effects on multiple cancer cell lines. The compound 5-23 was highlighted for its superior anti-proliferative properties against T24 cells, showcasing the potential for further structural optimization in drug development .
Comparison with Similar Compounds
(a) 1-[(1r,4r)-4-[(5-Fluoropyrimidin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea
(b) Azetidinone-Urea/Thiourea Derivatives
- Examples : Compounds 4i and 7h from and .
- Structure: Feature azetidinone (β-lactam) cores with phenothiazine or chlorophenyl groups.
- Biological Activity :
- Comparison: The target compound lacks the azetidinone core, which is critical for β-lactamase resistance in antibiotics. However, the thiophene group may confer distinct antimicrobial selectivity.
Cyclohexyl-Linked Urea Analogues
(a) Cariprazine-Related Impurities
- Example : 1-((1r,4r)-4-(2-(4-(2,3-Dichloro-4-hydroxyphenyl)piperazin-1-yl)ethyl)cyclohexyl)urea .
- Structure : Piperazine and dichlorophenyl substituents instead of pyrazine-thiophene.
- Pharmacology : Cariprazine (a dopamine D₃/D₂ receptor partial agonist) suggests CNS applications. The absence of piperazine in the target compound may reduce neuropsychiatric activity but improve peripheral target selectivity.
Thiophene-Containing Compounds
(a) 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
- Synthesis: Utilizes Paal–Knorr and Gewald reactions for thiophene integration .
- Activity : Thiophene enhances electron-richness, improving interactions with chemotherapeutic targets like tubulin or topoisomerases .
- Comparison : The target compound’s urea linker may offer better hydrolytic stability compared to acrylamide-based drugs.
Structural and Functional Analysis Table
Key Research Findings
Heterocyclic Influence : Pyrazine and pyrimidine substituents significantly affect electronic properties and target binding. Fluorination (as in ) may enhance bioavailability but increase metabolic liability .
Urea vs. Thiourea : Thiourea derivatives (e.g., 7h) generally exhibit stronger antifungal activity due to sulfur’s nucleophilicity, but urea derivatives (e.g., 4i) show broader antibacterial efficacy .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling pyrazine-cyclohexyl intermediates with thiophene-methyl isocyanate, contrasting with azetidinone derivatives requiring β-lactam ring formation .
Q & A
Q. What are the key structural features of 1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea, and how do they influence its reactivity?
The compound contains a cyclohexane ring in the trans-1,4 configuration, a pyrazine-2-yloxy substituent, and a thiophen-2-ylmethyl group linked via a urea moiety. The pyrazine ring introduces electron-withdrawing effects, while the thiophene contributes π-π stacking potential. The urea group acts as a hydrogen bond donor/acceptor, critical for interactions with biological targets like enzymes or receptors . Conformational analysis (e.g., NMR or X-ray crystallography) is recommended to study steric effects of the cyclohexyl group on reactivity .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the trans-1,4-cyclohexanediol intermediate.
- Step 2 : Substitution of the hydroxyl group with pyrazine-2-yloxy under Mitsunobu or nucleophilic aromatic substitution conditions .
- Step 3 : Introduction of the thiophen-2-ylmethyl urea via coupling reactions (e.g., carbodiimide-mediated with thiophen-2-ylmethylamine). Key variables include solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., Pd for cross-coupling). Yields are sensitive to protecting group strategies for the urea moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H/C NMR to confirm stereochemistry of the cyclohexyl group and urea linkage .
- HRMS : Validates molecular weight (318.4 g/mol) and isotopic patterns .
- IR : Urea carbonyl stretch (~1640–1680 cm) and pyrazine C-N vibrations (~1500 cm) . Purity should be assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like kinases or GPCRs. Focus on:
- Hydrogen bonding : Urea group with catalytic residues (e.g., Asp/Lys in kinases).
- Hydrophobic interactions : Cyclohexyl and thiophene moieties in binding pockets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (e.g., ) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation approaches:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT).
- Metabolic stability testing : Liver microsomes to assess CYP450-mediated degradation .
Q. How does stereochemistry impact the compound’s pharmacokinetic profile?
The trans-1,4-cyclohexyl configuration enhances metabolic stability compared to cis isomers by reducing ring strain. Key studies:
- LogP : Estimated ~2.1 (via HPLC retention time), indicating moderate lipophilicity.
- Plasma protein binding : Use equilibrium dialysis to assess % bound (e.g., >90% reduces free drug availability).
- CYP inhibition : Screen against CYP3A4/2D6 to identify metabolic liabilities .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Critical issues include:
- Purification : Column chromatography is impractical; switch to recrystallization (solvent: EtOH/HO).
- Byproduct formation : Optimize stoichiometry of urea-forming reagents (e.g., triphosgene vs. CDI).
- Yield improvement : Use flow chemistry for pyrazine coupling steps to enhance reproducibility .
Methodological Recommendations
- Crystallization : Use a 2:1 EtOH/AcOH mixture to improve crystal quality for X-ray analysis .
- In vitro assays : Include 1% DMSO as a solubilizing agent to prevent aggregation .
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
